molecular formula C10H16N4O B1384575 5-(tert-butylamino)-N'-hydroxypyridine-2-carboximidamide CAS No. 1443987-56-1

5-(tert-butylamino)-N'-hydroxypyridine-2-carboximidamide

Cat. No.: B1384575
CAS No.: 1443987-56-1
M. Wt: 208.26 g/mol
InChI Key: XFEYWIWVWMVWFZ-UHFFFAOYSA-N
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Description

5-(tert-butylamino)-N’-hydroxypyridine-2-carboximidamide is an organic compound characterized by the presence of a tert-butylamino group and a hydroxypyridine carboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-butylamino)-N’-hydroxypyridine-2-carboximidamide typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-2-carboximidamide as the core structure.

    tert-Butylation: Introduction of the tert-butylamino group is achieved through a reaction with tert-butylamine under controlled conditions.

    Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: Utilization of batch reactors for controlled addition of reagents.

    Purification: Purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(tert-butylamino)-N’-hydroxypyridine-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboximidamide group to amines.

    Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed

    Oxidation Products: Oxo derivatives of the original compound.

    Reduction Products: Amines derived from the carboximidamide group.

    Substitution Products: Compounds with substituted tert-butylamino groups.

Scientific Research Applications

5-(tert-butylamino)-N’-hydroxypyridine-2-carboximidamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(tert-butylamino)-N’-hydroxypyridine-2-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. The tert-butylamino group may enhance binding affinity, while the hydroxypyridine moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butylamine: A simpler compound with a similar tert-butylamino group.

    Pyridine-2-carboximidamide: The core structure without the tert-butylamino and hydroxyl groups.

    Hydroxypyridine derivatives: Compounds with similar hydroxyl and pyridine moieties.

Uniqueness

5-(tert-butylamino)-N’-hydroxypyridine-2-carboximidamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

5-(tert-butylamino)-N'-hydroxypyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-10(2,3)13-7-4-5-8(12-6-7)9(11)14-15/h4-6,13,15H,1-3H3,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEYWIWVWMVWFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=CN=C(C=C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC1=CN=C(C=C1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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